molecular formula C11H14FNO2 B7791810 2-((4-Fluorophenoxy)methyl)morpholine

2-((4-Fluorophenoxy)methyl)morpholine

Cat. No. B7791810
M. Wt: 211.23 g/mol
InChI Key: KBQJGHNGAKCYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenoxy)methyl)morpholine is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorophenoxy)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorophenoxy)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism

    A structurally related morpholine derivative was developed as a potent, orally active, long-acting antagonist for the human neurokinin-1 (hNK-1) receptor. This compound showed promise in preclinical models for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders due to its ability to block NK-1 agonist-induced responses and antiemetic actions against cisplatin challenge (Hale et al., 1998).

  • Gastrokinetic Agents

    A compound with a morpholine group showed potent gastrokinetic activity, enhancing gastric emptying in animal models. It was found to be more effective than cisapride and metoclopramide, without the dopamine D2 receptor antagonistic activity (Kato et al., 1991).

  • Thermal Degradation Studies

    A study on the thermal degradation of a morpholine derivative demonstrated its potential in materials science, particularly in understanding the stability of morpholine-based compounds (Doğan & Kaya, 2007).

  • Dopamine Receptor Antagonism

    Chiral alkoxymethyl morpholine analogs were synthesized and identified as potent and selective dopamine D4 receptor antagonists. These compounds could have implications in the treatment of psychiatric disorders (Witt et al., 2016).

  • Synthesis and Characterization of Morpholine Derivatives

  • Metal Ion Detection

    A morpholine derivative was employed for the detection of transition metal ions due to its intense fluorescence. This application demonstrates the utility of morpholine compounds in chemical sensing and analytical chemistry (Sahoo et al., 2019).

  • Alkaline Earth Metal Complexes

    Morpholine analogues were studied for their ability to form fluorescent alkaline earth complexes. This research has potential applications in materials science and photophysical studies (Geue et al., 2003).

  • Antimicrobial Synthesis

    Morpholine derivatives have been used in synthesizing potent antimicrobials, highlighting their importance in drug development (Kumar et al., 2007).

  • Anion Exchange Membranes

    Morpholinium-functionalized polymers were developed as anion exchange membranes for alkaline fuel cells, showcasing the role of morpholine derivatives in energy technology (Hahn et al., 2013).

  • Synthesis of Gefitinib for Imaging

    Gefitinib, a high-affinity inhibitor of the epidermal growth factor receptor tyrosine kinase, was synthesized using a morpholine derivative, illustrating its application in radiopharmaceuticals (Holt et al., 2006).

properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQJGHNGAKCYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenoxy)methyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.